molecular formula C36H45N5O6S2 B12748023 2-Oxa-4,7,12-triazatridecan-13-oic acid, 10-hydroxy-5-(1-methylethyl)-1-(2-(1-methylethyl)-4-thiazolyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))- CAS No. 165314-95-4

2-Oxa-4,7,12-triazatridecan-13-oic acid, 10-hydroxy-5-(1-methylethyl)-1-(2-(1-methylethyl)-4-thiazolyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))-

Cat. No.: B12748023
CAS No.: 165314-95-4
M. Wt: 707.9 g/mol
InChI Key: LWEDRXANGGMBEW-QJANCWQKSA-N
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Description

2-Oxa-4,7,12-triazatridecan-13-oic acid, 10-hydroxy-5-(1-methylethyl)-1-(2-(1-methylethyl)-4-thiazolyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))- is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural elements. Common synthetic routes may include:

    Stepwise Synthesis: Building the molecule in a step-by-step manner, starting from simpler precursors.

    Protecting Group Strategies: Using protecting groups to temporarily mask reactive sites during intermediate steps.

    Coupling Reactions: Employing coupling reactions such as amide bond formation, esterification, and thiazole ring construction.

Industrial Production Methods

Industrial production of this compound would likely involve:

    Optimization of Reaction Conditions: Scaling up the synthesis while optimizing temperature, pressure, and solvent conditions.

    Purification Techniques: Utilizing chromatography, crystallization, and other purification methods to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Catalysts: Including palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group could yield a ketone or aldehyde, while reduction of a carbonyl group could produce an alcohol.

Scientific Research Applications

This compound may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Utilization in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.

    Signal Transduction: Modulating cellular signaling pathways through receptor interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-4,7,12-triazatridecan-13-oic acid derivatives: Compounds with similar core structures but different substituents.

    Thiazole-containing compounds: Molecules that include the thiazole ring, which is known for its biological activity.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

165314-95-4

Molecular Formula

C36H45N5O6S2

Molecular Weight

707.9 g/mol

IUPAC Name

(2-propan-2-yl-1,3-thiazol-4-yl)methyl N-[(2S)-1-[[(2S,4S,5S)-4-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C36H45N5O6S2/c1-23(2)32(41-36(45)46-19-28-21-48-34(39-28)24(3)4)33(43)38-27(15-25-11-7-5-8-12-25)17-31(42)30(16-26-13-9-6-10-14-26)40-35(44)47-20-29-18-37-22-49-29/h5-14,18,21-24,27,30-32,42H,15-17,19-20H2,1-4H3,(H,38,43)(H,40,44)(H,41,45)/t27-,30-,31-,32-/m0/s1

InChI Key

LWEDRXANGGMBEW-QJANCWQKSA-N

Isomeric SMILES

CC(C)C1=NC(=CS1)COC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Canonical SMILES

CC(C)C1=NC(=CS1)COC(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Origin of Product

United States

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